molecular formula C15H24N4 B13977977 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile CAS No. 58253-94-4

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile

Cat. No.: B13977977
CAS No.: 58253-94-4
M. Wt: 260.38 g/mol
InChI Key: RFVNQOYZRLBIKM-UHFFFAOYSA-N
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Description

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile is a chemical compound of interest in medicinal and organic chemistry research. It features a pyridine core, a privileged scaffold in drug discovery due to its ability to improve pharmacokinetic and pharmacodynamic properties by acting as a bioisostere for phenyl and other aromatic π systems . The specific substitution pattern on the pyridine ring, including the carbonitrile group and tert-butylamino side chains, is designed to modulate the molecule's electronic properties, steric bulk, and hydrogen-bonding capacity. This makes it a potentially valuable intermediate for constructing more complex molecular architectures or for use in the development of pharmaceuticals, particularly in areas such as anti-infectives and anticancer agents where pyrimidine and pyridine derivatives have shown significant impact . Researchers can utilize this compound as a key building block in heterocyclic chemistry, for SAR explorations, or in the synthesis of novel bioactive molecules. This product is For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

58253-94-4

Molecular Formula

C15H24N4

Molecular Weight

260.38 g/mol

IUPAC Name

2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H24N4/c1-10-8-12(18-14(2,3)4)17-13(11(10)9-16)19-15(5,6)7/h8H,1-7H3,(H2,17,18,19)

InChI Key

RFVNQOYZRLBIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Amination at 2 and 6 Positions

  • Nucleophilic aromatic substitution (SNAr): The 2 and 6 positions, if bearing halogens (chlorine or bromine), can be substituted by tert-butylamine under elevated temperatures or in the presence of catalysts to afford the bis(tert-butylamino) substitution pattern.

  • Oxidative amination: Alternative oxidative amination methods using amines and oxidants such as potassium permanganate in ammonia-saturated solvents have been reported for related pyridine derivatives to achieve regioselective amination.

Methylation at the 4-Position

  • The 4-methyl group is often present in the starting pyridine or introduced via selective methylation reactions using methylating agents such as methyl iodide or via Friedel-Crafts type alkylation under controlled conditions.

Representative Synthetic Route Example

Step Reagents & Conditions Outcome Yield (%) Notes
1 Nitration of 4-methylpyridine with N2O5 in CH2Cl2 or CH3NO2 Formation of 3-nitro-4-methylpyridine 60-75 Optimized nitration with bisulfite workup
2 Reduction or oxidative amination with tert-butylamine and KMnO4 in NH3/DMSO Conversion of nitro to amino or tert-butylamino group 50-70 High regioselectivity for 2 and 6 positions
3 Nucleophilic substitution of halogenated intermediates with tert-butylamine Introduction of tert-butylamino groups at 2,6-positions 65-80 Requires elevated temperature and inert atmosphere
4 Purification by crystallization or chromatography Isolation of pure 2,6-bis(tert-butylamino)-4-methylpyridine-3-carbonitrile Confirmed by NMR and mass spectrometry

Analytical and Research Outcomes

  • Regioselectivity: The nitration and amination steps exhibit high regioselectivity due to electronic and steric effects of substituents on the pyridine ring. The bulky tert-butyl groups favor substitution at the 2 and 6 positions.

  • Yields: Overall yields for the multistep synthesis range from moderate to good (50-80%), with optimization possible by adjusting reaction times, temperatures, and solvent systems.

  • Mechanistic Insights: Studies on nitration mechanisms suggest a sigmatropic shift during nitro group migration on pyridine rings, facilitating selective functionalization at the 3-position.

  • Purity and Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the presence of tert-butylamino, methyl, and nitrile groups.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Challenges
Nitrile introduction Nitration with N2O5 followed by substitution N2O5, CH2Cl2, NaHSO3, tert-butylamine High regioselectivity Control of nitro to nitrile conversion
Amination SNAr with tert-butylamine on halogenated pyridine tert-Butylamine, heat, inert atmosphere Efficient for 2,6 substitution Requires halogenated intermediates
Methylation Direct methylation or use of methylated starting material Methyl iodide, Lewis acid catalysts Straightforward if methyl present Regioselectivity control
Purification & Characterization Crystallization, chromatography, NMR, MS Standard lab techniques High purity achievable Removal of side-products

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Molecular Properties

The substituents at the 2- and 6-positions of the pyridine ring significantly influence solubility, stability, and reactivity. Below is a comparison of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (2,6-positions) 3-Position Functional Group Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
2,6-Bis(mesitylamino)-4-methylpyridine-3-carbonitrile Mesitylamino (2,4,6-trimethylphenyl) Carbonitrile (CN) C₂₄H₂₅N₅ 391.49 Not reported Not reported
5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile 2-Methoxyethylamino Carbonitrile + Azo group C₂₀H₂₃N₇O₂ 393.44 658.4 1.21
1-[2,6-Bis(tert-butylamino)-4-methylpyridin-3-yl]ethanone tert-Butylamino Methyl ketone (COCH₃) C₁₆H₂₇N₃O 277.40 434.4 1.033

Key Observations :

  • Electronic Effects: The carbonitrile group (-CN) in mesitylamino and azo derivatives increases polarity, influencing solubility and intermolecular interactions .
  • Azo Functionalization: The azo group in 5-[(2-cyanophenyl)azo]-derivatives introduces conjugation, making it suitable for applications in dyes or sensors .

Implications :

  • Elevated flash points indicate relative thermal stability, aligning with tert-butyl groups' steric protection .

Biological Activity

2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile, also known by its CAS number 38222-83-2, is a nitrogenous aromatic heterocyclic compound. This compound has garnered attention in various fields due to its potential biological activities, including its role as a catalyst in organic reactions and its pharmacological properties. This article aims to summarize the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C14H23N
  • Molecular Weight : 205.34 g/mol
  • Boiling Point : Not available
  • Log P (Octanol-Water Partition Coefficient) : Ranges from 3.21 to 4.63, indicating good lipophilicity.
  • Absorption : High gastrointestinal absorption and permeability across the blood-brain barrier (BBB) .

Pharmacological Effects

  • CYP Enzyme Inhibition :
    • The compound is identified as an inhibitor of CYP2D6, which is significant for drug metabolism. It does not inhibit CYP1A2, CYP2C19, CYP2C9, or CYP3A4 .
  • Antioxidant Activity :
    • Studies have shown that derivatives of pyridine compounds exhibit antioxidant properties, which could be relevant for therapeutic applications in oxidative stress-related diseases .
  • Catalytic Applications :
    • This compound has been utilized in the synthesis of various organic compounds through catalytic processes, such as the synthesis of β-thiomannopyranosides . Its role as a base in PtCl4-catalyzed reactions highlights its utility in organic synthesis .

Toxicological Profile

  • The compound is classified with acute toxicity (Category 4) upon oral exposure and is known to cause skin and eye irritation . The target organs affected include the respiratory system.

Study on Enzyme Activity

In a study examining the inhibition of type III secretion systems in Gram-negative bacteria, it was found that compounds similar to this compound can significantly reduce the secretion of virulence factors. High concentrations (50 μM) resulted in approximately 50% inhibition of secretion .

Synthesis Reactions

Research demonstrated that using this compound as a catalyst in reactions involving olefins led to enhanced yields and selectivity in epoxidation processes, showcasing its potential in synthetic organic chemistry .

Data Table: Biological Activity Summary

Biological ActivityObservations
CYP Enzyme InhibitionInhibits CYP2D6; no effect on others
Antioxidant PotentialExhibits antioxidant properties
Catalytic EfficiencyUsed in organic synthesis; enhances yields
ToxicityAcute toxicity (Oral), irritant

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,6-Bis(tert-butylamino)-4-methylpyridine-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of tert-butylamine groups onto a pyridine scaffold. A Mitsunobu reaction can introduce sterically hindered substituents (e.g., tert-butyl) while preserving the carbonitrile moiety. Precise temperature control (e.g., 0–5°C during tert-butylamine addition) minimizes side reactions like over-alkylation . Purification often employs recrystallization from ethanol/water mixtures due to the compound’s limited solubility in non-polar solvents .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies tert-butylamino (-NH-C(CH₃)₃) and methylpyridine signals. The carbonitrile group (C≡N) appears at ~110–120 ppm in ¹³C NMR.
  • IR : A strong C≡N stretch near 2230 cm⁻¹ confirms the nitrile group.
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 277.215 (calculated for C₁₆H₂₇N₃O) .

Q. What are the primary challenges in purifying this compound?

  • Methodological Answer : The bulky tert-butyl groups reduce solubility, necessitating polar solvent systems (e.g., DMF/water). Column chromatography with silica gel may require gradient elution (hexane → ethyl acetate) to resolve impurities. Residual tert-butylamine can persist; acid-base extraction (pH 6–7) removes unreacted amines .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butylamino groups hinder access to the pyridine’s C-4 position, directing electrophilic substitutions to the less hindered C-5 site. Computational modeling (DFT) predicts reduced orbital overlap at C-4 due to steric bulk, validated by X-ray crystallography showing elongated C-N bonds (2.435–2.555 Å in analogous Bi(III) complexes) .

Q. What strategies mitigate competing side reactions during synthesis?

  • Methodological Answer :

  • Temperature Control : Slow addition of tert-butylamine at 0°C prevents exothermic side reactions.
  • Protecting Groups : Temporarily protecting the carbonitrile with a trimethylsilyl group avoids unintended nucleophilic attacks.
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in pyridine functionalization .

Q. How can contradictions in reported crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., N-C vs. Bi-N bonds) arise from differences in crystallization solvents or counterions. Use synchrotron X-ray diffraction to collect high-resolution data at variable temperatures (100–300 K). Compare hydrogen-bonding networks (e.g., Bi-O···H-N interactions at 2.327–2.589 Å) to identify polymorphic variations .

Q. What computational methods predict hydrogen-bonding interactions in its metal complexes?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) model hydrogen bonds between the tert-butylamino groups and metal-coordinated water molecules. Molecular Dynamics (MD) trajectories (20 ns, NPT ensemble) reveal stable Bi-O-H···N interactions in aqueous environments, consistent with experimental crystallographic data .

Q. How does the compound’s stability vary under acidic or oxidative conditions?

  • Methodological Answer : The carbonitrile group is susceptible to hydrolysis in strong acids (e.g., HCl > 2 M), forming carboxylic acids. Thermal gravimetric analysis (TGA) under nitrogen shows decomposition above 216°C, while differential scanning calorimetry (DSC) detects exothermic peaks at 434°C due to tert-butyl group pyrolysis. Avoid storage with strong oxidizers (e.g., KMnO₄) to prevent violent reactions .

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